Cas no 2172217-59-1 (2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid)

2-({4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound's branched aliphatic side chain and methyl-substituted aromatic moiety contribute to its utility in introducing sterically hindered or hydrophobic residues into peptide sequences. The carboxylic acid terminus allows for direct incorporation into growing peptide chains via amide bond formation. This derivative is particularly valuable in the synthesis of modified peptides requiring tailored physicochemical properties or constrained conformational flexibility. Its stability under basic conditions and selective deprotection characteristics make it suitable for iterative coupling strategies in automated peptide synthesis.
2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid structure
2172217-59-1 structure
商品名:2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid
CAS番号:2172217-59-1
MF:C28H28N2O5
メガワット:472.532327651978
CID:5852965
PubChem ID:165553355

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid
    • 2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
    • 2172217-59-1
    • EN300-1481590
    • インチ: 1S/C28H28N2O5/c1-3-18(27(32)33)15-29-26(31)19-12-13-25(17(2)14-19)30-28(34)35-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,18,24H,3,15-16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: JEAMCAQCPCFXQY-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C=CC(=CC=1C)C(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 736
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 105Ų

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481590-5000mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481590-2500mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481590-1000mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481590-500mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1481590-100mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1481590-10000mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481590-250mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1481590-1.0g
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
1g
$0.0 2023-06-06
Enamine
EN300-1481590-50mg
2-({[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]formamido}methyl)butanoic acid
2172217-59-1
50mg
$2829.0 2023-09-28

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid 関連文献

2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acidに関する追加情報

Comprehensive Overview of 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid (CAS No. 2172217-59-1)

In the realm of organic chemistry and pharmaceutical research, 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid (CAS No. 2172217-59-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected amino acid derivative, is a critical intermediate in peptide synthesis and drug development. Its molecular architecture, featuring a fluorenylmethoxycarbonyl (Fmoc) group and a butanoic acid moiety, makes it a versatile building block for designing bioactive molecules.

The Fmoc group in this compound serves as a protective group for amines, a feature highly valued in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical companies frequently search for Fmoc-protected amino acids due to their stability under basic conditions and ease of deprotection. With the growing demand for peptide-based therapeutics, compounds like 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid are pivotal in advancing drug discovery pipelines. Recent trends in AI-driven drug design and high-throughput screening have further amplified its relevance, as it enables rapid assembly of peptide libraries.

Another area of interest is the compound's role in bioconjugation and protein engineering. The presence of a butanoic acid linker allows for covalent attachment to other biomolecules, facilitating the development of targeted drug delivery systems. This aligns with the current focus on personalized medicine and nanotechnology-based therapies, topics frequently explored in scientific literature and online forums. Moreover, its compatibility with green chemistry principles—such as reduced solvent usage and minimal byproduct formation—makes it an environmentally friendly choice for industrial applications.

From a synthetic perspective, the compound's CAS No. 2172217-59-1 is often queried in chemical databases for purity and sourcing information. Laboratories prioritize high-purity grades to ensure reproducibility in experiments, especially in GMP-compliant settings. The compound's stability under various pH conditions and its solubility profile in organic solvents are also frequently discussed, as these properties influence its utility in automated synthesis platforms.

In summary, 2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenylformamido}methyl)butanoic acid represents a cornerstone in modern chemical research. Its applications span from peptide therapeutics to material science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As the fields of biotechnology and computational chemistry evolve, this compound is poised to remain a key player in innovation.

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